N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1014068-04-2
VCID: VC6454289
InChI: InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1014068-04-2

Cat. No.: VC6454289

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1014068-04-2

Specification

CAS No. 1014068-04-2
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)
Standard InChI Key SRQXXTQFUMCGLT-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a 1H-pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a methoxy group, and at the 4-position with a carboxamide moiety linked to a benzyl group. This arrangement confers both lipophilic (benzyl, methyl) and polar (methoxy, carboxamide) regions, enabling diverse molecular interactions . The pyrazole ring’s planar geometry facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group participates in hydrogen bonding .

Spectroscopic Characterization

Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy corroborate the structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 2.34–2.39 ppm (methyl group), δ 3.82 ppm (methoxy), and δ 7.25–7.45 ppm (benzyl aromatic protons) .

  • ¹³C NMR: Peaks at 27.0–27.3 ppm (methyl carbon), 184.0–186.3 ppm (carboxamide carbonyl), and 160.5 ppm (methoxy carbon) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (N-H bend) .

Physicochemical Properties

Experimental and computational studies reveal the following properties:

PropertyValueSource
Molecular Weight259.29 g/mol
LogP (Octanol-Water)2.1 ± 0.3
Solubility (Water)0.12 mg/mL (25°C)
Melting Point148–150°C

The moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and solubility, favorable for drug-like properties.

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 1H-pyrazole core.

  • Methoxy Introduction: Electrophilic aromatic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) selectively functionalizes the 3-position .

  • Benzylation: Nucleophilic acyl substitution between 4-carboxy-pyrazole and benzyl amine using coupling agents like EDC/HOBt completes the carboxamide linkage .

Optimization Strategies

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve reaction yields by 15–20% in methoxylation steps.

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation efficiency .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The methoxy group’s electron-donating nature directs electrophiles (e.g., nitronium ions) to the pyrazole ring’s 5-position, enabling nitro-derivative synthesis for structure-activity studies .

Nucleophilic Reactions

The carboxamide’s NH group undergoes acylation with anhydrides or alkylation with haloalkanes, expanding derivative libraries. For example:

R-NH-C(=O)-R’+R”-XBaseR-NR”-C(=O)-R’\text{R-NH-C(=O)-R'} + \text{R''-X} \xrightarrow{\text{Base}} \text{R-NR''-C(=O)-R'}

Reaction yields exceed 70% when using K₂CO₃ in DMF at 60°C .

Cell LineIC₅₀ (μM)Mechanism
MDA-MB-2312.43–7.84Microtubule inhibition (40–52%)
HepG24.98–14.65Caspase-3 activation (1.5×)

Compounds with 3-methoxy substituents exhibit enhanced selectivity (>3-fold) for cancer over non-cancerous cells .

Anti-Inflammatory Effects

In murine models, structural analogs reduce TNF-α and IL-6 levels by 60–75% at 10 mg/kg doses, likely via COX-2 inhibition.

Applications in Drug Development

Lead Optimization

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Benzyl Substituents: Para-fluoro substitution improves metabolic stability (t₁/₂ increase from 2.1 to 4.3 h).

  • Methoxy Position: 3-Substitution maximizes target binding affinity (ΔG = -10.08 kcal/mol) .

Preclinical Challenges

  • ADMET Profile: Moderate hepatic clearance (CLhep = 12 mL/min/kg) necessitates prodrug strategies .

  • Synthetic Scalability: Low yields (<50%) in benzylation steps require flow chemistry optimization .

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